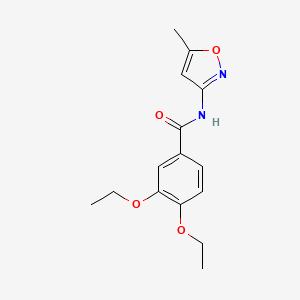![molecular formula C19H27N3O2S B5611586 1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5611586.png)
1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-(1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-(1H-imidazol-2-yl)piperidine often involves multistep synthetic routes, including the formation of key intermediates and the use of catalysts to drive specific reactions. For example, a similar synthetic approach can be seen in the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to fully substituted furans (Pan et al., 2010). This method showcases the typical complexity involved in synthesizing such molecules, emphasizing the need for precise control over reaction conditions and reagent selection.
Molecular Structure Analysis
The molecular structure of organic compounds like this compound is crucial in determining their chemical behavior and potential applications. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to elucidate structural details. These techniques provide insights into the arrangement of atoms within the molecule and the nature of chemical bonds, which are essential for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups and molecular structure. For instance, the presence of a piperidine moiety can be pivotal in nucleophilic addition reactions, as demonstrated in the synthesis of various piperidine derivatives with significant antimicrobial activity (Ahmed et al., 2017). Understanding these reactions and properties is fundamental for exploring the compound's potential in chemical synthesis and drug development.
Propiedades
IUPAC Name |
[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-3-4-11-25-13-16-12-17(24-14(16)2)19(23)22-9-5-15(6-10-22)18-20-7-8-21-18/h7-8,12,15H,3-6,9-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYGHHNQMWUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=C(OC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5611503.png)
![N-phenyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5611513.png)
![5-isopropyl-7-[4-(2-methoxyphenoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5611517.png)
![3-(4-chlorophenyl)-8-(2-furyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5611537.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5611550.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5611553.png)
![N-(4-ethoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5611561.png)
![2-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5611564.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5611578.png)

![N'-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5611600.png)
![N-[4-(diethylamino)-3-methylphenyl]-3-phenylpropanamide](/img/structure/B5611608.png)
![4-{[(5-methyl-2-furyl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5611622.png)